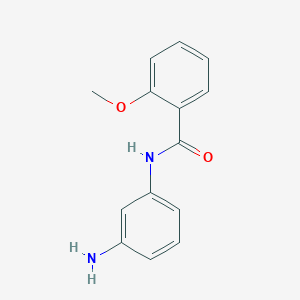

N-(3-Aminophenyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Aminophenyl)-2-methoxybenzamide (NAMB) is a compound that is widely used in scientific research. It is a versatile compound that has many applications in the laboratory and in research studies. NAMB is a white crystalline solid that has a melting point of 175-176°C and a boiling point of 478°C. It is soluble in water and has a molecular weight of 349.33 g/mol. NAMB is also known as N-phenyl-2-methoxybenzamide and is commonly used in the synthesis of various compounds.

Scientific Research Applications

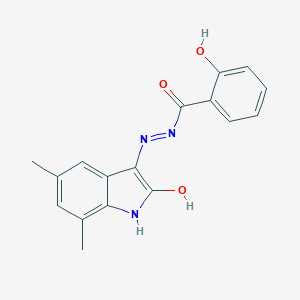

Molecular Structure and Intermolecular Interactions

N-(3-Aminophenyl)-2-methoxybenzamide has been studied for its molecular structure and the influence of intermolecular interactions. Research by Karabulut et al. (2014) focused on the compound's crystal structure, revealing that crystal packing and dimerization impact the dihedral angles and the rotational conformation of aromatic rings, albeit minorly affecting bond lengths and angles (Karabulut et al., 2014).

Antioxidant Activity

Amino-substituted benzamide derivatives, including N-(3-Aminophenyl)-2-methoxybenzamide, have been identified as potential antioxidants. Jovanović et al. (2020) explored their electrochemical oxidation mechanisms, which are integral to understanding their free radical scavenging activity. The study found that the primary amino group is the main electroactive centre, undergoing a complex, pH-dependent oxidation process (Jovanović et al., 2020).

Antiviral Activity

N-Phenylbenzamide derivatives, closely related to N-(3-Aminophenyl)-2-methoxybenzamide, have demonstrated antiviral activities. Ji et al. (2013) synthesized a series of these derivatives and tested them against Enterovirus 71, identifying several compounds with potent anti-EV 71 activities at low micromolar concentrations (Ji et al., 2013).

Bacterial Cell Division Inhibition

Research has shown that benzamide derivatives, including 3-Methoxybenzamide, can inhibit bacterial cell division. Ohashi et al. (1999) discovered that 3-Methoxybenzamide, inhibits cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells. This indicates the compound's potential as an antibacterial agent (Ohashi et al., 1999).

Synthesis of Antistaphylococcal Compounds

Haydon et al. (2010) explored the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, including 3-Methoxybenzamide derivatives. These compounds were identified as potent antistaphylococcal compounds with improved pharmaceutical properties, suggesting their use in antibacterial therapies (Haydon et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes like fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

By interacting with this enzyme, the compound could potentially influence the balance between glucose production and utilization, thereby affecting energy metabolism in cells .

Result of Action

Based on its potential target, it could influence cellular energy metabolism by modulating the activity of key enzymes in gluconeogenesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name |

N-(3-aminophenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADUZBGCRYWQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-3-phenylpropylidene]furan-2-carbohydrazide](/img/structure/B390414.png)

![Ethyl 2-[(anilinocarbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B390422.png)

![4,4'-Bis{[(3-ethylanilino)carbonyl]amino}-3,3'-dimethoxy-1,1'-biphenyl](/img/structure/B390424.png)

![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]heptanamide](/img/structure/B390427.png)

![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(hexyloxy)benzohydrazide](/img/structure/B390430.png)

![2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B390432.png)

![4-[(4-chlorobenzyl)oxy]-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B390434.png)